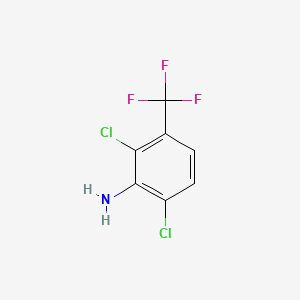

2,6-二氯-3-(三氟甲基)苯胺

货号 B2452507

CAS 编号:

6656-72-0

分子量: 230.01

InChI 键: NKCROTQPQZXJOL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“2,6-Dichloro-3-(trifluoromethyl)aniline” is a nitrogen compound that is useful in organic synthesis . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Synthesis Analysis

The synthesis of “2,6-Dichloro-3-(trifluoromethyl)aniline” involves a preparation method where p-Chlorobenzotrifluoride is used as the starting material and subjected to halogenation reaction and ammoniation reaction . This process results in a high conversion rate at moderate reaction conditions .Molecular Structure Analysis

The molecular formula of “2,6-Dichloro-3-(trifluoromethyl)aniline” is C7H4Cl2F3N . The average mass is 230.015 Da and the monoisotopic mass is 228.967285 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2,6-Dichloro-3-(trifluoromethyl)aniline” include halogenation and ammoniation . The starting material, p-Chlorobenzotrifluoride, undergoes these reactions to form the desired product .Physical And Chemical Properties Analysis

The physical form of “2,6-Dichloro-3-(trifluoromethyl)aniline” is liquid . It has a molecular weight of 230.02 .科学研究应用

- Organic Chemistry and Pesticide Production

- Summary of the Application : 2,6-Dichloro-3-(trifluoromethyl)aniline is an important intermediate in the synthesis of certain pesticides . It’s particularly used in the production of the pyrazole type insecticide "Fipronil" .

- Methods of Application or Experimental Procedures : The compound can be synthesized from p-Chlorobenzotrifluoride, which is subjected to a halogenation reaction and an ammoniation reaction . The desired 2,6-dichloro-4-trifluoromethyl-aniline is obtained through the separation of reaction products . This process is characterized by its simplicity, the availability of raw materials, high reaction yield, and environmental friendliness .

- Results or Outcomes : The process results in the production of 2,6-dichloro-4-trifluoromethyl-aniline, which can then be used as a key intermediate in the synthesis of pesticides like Fipronil .

-

Pharmaceutical Industry

- Summary of the Application : Trifluoromethylpyridines, which can be synthesized from 2,6-Dichloro-3-(trifluoromethyl)aniline, have found applications in the pharmaceutical industry . They are used as a key structural motif in active pharmaceutical ingredients .

- Methods of Application or Experimental Procedures : The synthesis of trifluoromethylpyridines involves various chemical reactions, including fluorination and chlorination .

- Results or Outcomes : The resultant trifluoromethylpyridines have been used in several pharmaceutical products. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

Agrochemical Industry

- Summary of the Application : Trifluoromethylpyridines are also used in the agrochemical industry . They are used in the protection of crops from pests .

- Methods of Application or Experimental Procedures : The synthesis of trifluoromethylpyridines involves various chemical reactions, including fluorination and chlorination .

- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

-

Synthesis of Trifluoromethylpyridines

- Summary of the Application : Trifluoromethylpyridines, which can be synthesized from 2,6-Dichloro-3-(trifluoromethyl)aniline, have found applications in various industries . They are used as a key structural motif in active pharmaceutical ingredients and in the protection of crops from pests .

- Methods of Application or Experimental Procedures : The synthesis of trifluoromethylpyridines involves various chemical reactions, including fluorination and chlorination . 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), for example, is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

Development of Fluorinated Organic Chemicals

- Summary of the Application : The development of organic compounds containing fluorine has been made possible by the use of 2,6-Dichloro-3-(trifluoromethyl)aniline . These compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

- Methods of Application or Experimental Procedures : The development of fluorinated organic chemicals involves various chemical reactions, including fluorination and chlorination .

- Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

安全和危害

属性

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCROTQPQZXJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-(trifluoromethyl)aniline | |

Synthesis routes and methods I

Procedure details

This material was prepared by chlorination of 2-chloro-5-trifluoromethylaniline with N-chlorosuccinimide followed by chromatographic purification. The product was isolated as a yellow oil which was characterized by IR and 1H NMR spectroscopy and combustion analysis.

Synthesis routes and methods II

Procedure details

Hydrogenation of 2,4-dichloro-3-nitro-benzotrifluoride (5.0 g, 19.2 mmol; ABCR, Karlsruhe/Germany) in 100 ml MeOH in the presence of 1 g Raney-nickel, filtration and concentration of the filtrate gives the title compound: TLC: Rf=0.67 (EE).

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one](/img/structure/B2452427.png)

![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-ethyloxime](/img/structure/B2452434.png)

![7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2452438.png)

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2452440.png)

![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2452443.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-enamide](/img/structure/B2452446.png)

![4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2452447.png)